4-chloro-2-methylphenyl 2-nitrobenzoate
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Overview
Description
4-chloro-2-methylphenyl 2-nitrobenzoate is an organic compound with the molecular formula C14H10ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylphenyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 4-chloro-2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methylphenyl 2-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Ester Hydrolysis: Hydrochloric acid (HCl) for acidic hydrolysis or sodium hydroxide (NaOH) for basic hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl benzoates.
Reduction: Products include 4-chloro-2-methylphenyl 2-aminobenzoate.
Ester Hydrolysis: Products include 2-nitrobenzoic acid and 4-chloro-2-methylphenol.
Scientific Research Applications
4-chloro-2-methylphenyl 2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylphenyl 2-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can participate in redox reactions, while the ester moiety can be hydrolyzed by esterases.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenyl 2-chlorobenzoate
- 4-chloro-2-methylphenyl 2-hydroxybenzoate
- 4-chloro-2-methylphenyl 2-aminobenzoate
Uniqueness
4-chloro-2-methylphenyl 2-nitrobenzoate is unique due to the presence of both a nitro group and an ester linkage, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-9-8-10(15)6-7-13(9)20-14(17)11-4-2-3-5-12(11)16(18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEACGHIPNLLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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